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Compound of Interest

Compound Name: ML 145

Cat. No.: B15602883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
ML145 is a small molecule of significant interest in pharmacological research, primarily

recognized for its potent and selective antagonism of the G-protein coupled receptor 35

(GPR35). Emerging evidence also points to its activity as a non-competitive inhibitor of the cell

division control protein 42 (Cdc42) GTPase. This dual activity positions ML145 as a valuable

tool for investigating the physiological and pathological roles of these two distinct signaling

proteins. This technical guide provides a comprehensive overview of the structural and

chemical properties of ML145, its mechanism of action, detailed experimental protocols for its

characterization, and a summary of its quantitative pharmacological data.

Structural and Physicochemical Properties
ML145, with the CAS number 1164500-72-4, is a synthetic compound with a complex

molecular architecture. Its key structural and physicochemical properties are summarized in the

table below.
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Property Value Reference

IUPAC Name

2-hydroxy-4-(4-((Z)-5-((E)-2-

methyl-3-phenylallylidene)-4-

oxo-2-thioxothiazolidin-3-

yl)butanamido)benzoic acid

[1]

Chemical Formula C24H22N2O5S2 [1]

Molecular Weight 482.57 g/mol [1][2][3][4]

SMILES String

CC(/C=C/c1ccccc1)=C\c1sc(=

S)n(CCCC(=O)Nc2ccc(c(O)c2)

C(=O)O)c1=O

[3]

Appearance Solid powder [1]

Purity >98% [1]

Solubility Soluble in DMSO [3][4][5]

Mechanism of Action and Signaling Pathways
ML145 exerts its biological effects through the modulation of at least two distinct signaling

pathways: GPR35 antagonism and Cdc42 inhibition.

GPR35 Antagonism
ML145 is a potent and selective antagonist of human GPR35, a G-protein coupled receptor

implicated in various physiological and pathological processes, including inflammation and

cancer.[6][7][8] The primary mechanism of GPR35 antagonism involves the inhibition of

agonist-induced β-arrestin recruitment to the receptor.[7][9][10] GPR35 activation can lead to

the initiation of several downstream signaling cascades through coupling to Gαi/o and Gα13

proteins, as well as through β-arrestin-mediated pathways.[9][10] By blocking agonist binding,

ML145 effectively inhibits these downstream signaling events.
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Caption: GPR35 signaling and ML145 inhibition.

Cdc42 Inhibition
In addition to its effects on GPR35, ML145 has been identified as a non-competitive inhibitor of

Cdc42, a small GTPase belonging to the Rho family.[6] Cdc42 is a critical regulator of

numerous cellular processes, including cell polarity, cytoskeletal dynamics, and cell migration.

[6] Aberrant Cdc42 activity is frequently associated with cancer progression, particularly with

increased invasion and metastasis.[6] By inhibiting Cdc42, ML145 can potentially disrupt these

pro-tumorigenic activities.
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Caption: Cdc42 signaling and ML145 inhibition.

Quantitative Pharmacological Data
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The following table summarizes the key quantitative data for ML145 from various in vitro

studies.

Parameter Value Target Assay Species Reference

IC50 20.1 nM GPR35
β-arrestin

recruitment
Human

[2][3][4][5][6]

[8][11]

Selectivity
>1000-fold vs

GPR55
GPR35

β-arrestin

recruitment
Human [2][3][4][5][11]

Microsomal

Stability

(Human)

Poor (2.4%

remaining)
-

Microsomal

Stability

Assay

Human [7]

Microsomal

Stability

(Mouse)

Poor (7.0%

remaining)
-

Microsomal

Stability

Assay

Mouse [7]

Permeability

(PAMPA)

Moderate to

Poor (pH

dependent)

-

Parallel

Artificial

Membrane

Permeability

Assay

- [7]

Hepatotoxicit

y

No toxicity

observed

(>50 µM)

-
Hepatotoxicit

y Assay
- [7]

Experimental Protocols
Detailed methodologies for the key experiments used to characterize ML145 are provided

below.

β-Arrestin Recruitment Assay
This assay is fundamental for determining the antagonist activity of ML145 at the GPR35

receptor.
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Caption: Workflow for β-arrestin recruitment assay.
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Objective: To measure the ability of ML145 to inhibit agonist-induced recruitment of β-

arrestin to the GPR35 receptor.

Cell Line: A suitable host cell line (e.g., U2OS or HEK293) stably expressing both GPR35

and a tagged β-arrestin (e.g., GFP-β-arrestin).

Methodology:

Cell Plating: Seed the engineered cells into 384-well microplates and culture overnight.

Compound Addition: Add serial dilutions of ML145 or vehicle control (e.g., DMSO) to the

wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

Agonist Stimulation: Add a known GPR35 agonist at a concentration that elicits a

submaximal response (e.g., EC80) to all wells except for the negative control.

Incubation: Incubate the plates for a sufficient period (e.g., 90 minutes) at 37°C to allow for

β-arrestin recruitment.

Detection: Measure the recruitment of tagged β-arrestin to the cell membrane. For

fluorescently tagged β-arrestin, this is achieved using high-content imaging and

subsequent image analysis to quantify the translocation. For enzyme fragment

complementation assays (e.g., PathHunter®), a chemiluminescent substrate is added, and

the resulting signal is measured with a luminometer.

Data Analysis: Normalize the data to the positive (agonist only) and negative (vehicle only)

controls. Plot the normalized response against the logarithm of the ML145 concentration

and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cdc42 GTPase Activity Assay
This assay is used to determine the inhibitory effect of ML145 on Cdc42 activation.

Objective: To quantify the levels of active, GTP-bound Cdc42 in the presence of ML145.

Principle: This assay typically utilizes a "pull-down" method where a protein domain that

specifically binds to the active (GTP-bound) form of Cdc42, such as the p21-binding domain

(PBD) of PAK1, is immobilized on agarose beads.
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Methodology:

Cell Lysis: Culture cells of interest and treat with ML145 or vehicle control. Lyse the cells in

a buffer that preserves GTPase activity.

Lysate Incubation: Incubate the cell lysates with the PBD-agarose beads to allow the

active Cdc42-GTP to bind.

Washing: Wash the beads to remove non-specifically bound proteins.

Elution and Detection: Elute the bound proteins from the beads and analyze the amount of

Cdc42 by Western blotting using a specific anti-Cdc42 antibody.

Data Analysis: Quantify the band intensities from the Western blot to determine the relative

amount of active Cdc42 in ML145-treated versus control samples.

Microsomal Stability Assay
This assay assesses the metabolic stability of ML145 in liver microsomes.

Objective: To determine the rate of metabolism of ML145 by cytochrome P450 enzymes

present in liver microsomes.

Materials: Liver microsomes (human or other species), NADPH regenerating system,

ML145.

Methodology:

Incubation: Incubate ML145 at a known concentration (e.g., 1 µM) with liver microsomes in

the presence of an NADPH regenerating system at 37°C.

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent

(e.g., acetonitrile) to precipitate the proteins.

Analysis: Centrifuge the samples to pellet the precipitated protein and analyze the

supernatant for the concentration of remaining ML145 using LC-MS/MS.
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Data Analysis: Plot the natural logarithm of the percentage of ML145 remaining versus

time. The slope of the linear regression gives the elimination rate constant (k). From this,

the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of ML145 across an artificial membrane.

Objective: To predict the passive intestinal absorption of ML145.

Principle: A 96-well microplate with a filter support is coated with a lipid solution (e.g., lecithin

in dodecane) to form an artificial membrane. The donor compartment contains the compound

in a buffer at a specific pH, and the acceptor compartment contains a buffer.

Methodology:

Plate Preparation: Coat the filter of the donor plate with the lipid solution.

Compound Addition: Add the ML145 solution to the donor wells.

Incubation: Place the donor plate into the acceptor plate and incubate for a set period

(e.g., 4-16 hours) at room temperature.

Concentration Measurement: After incubation, measure the concentration of ML145 in

both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

Data Analysis: Calculate the permeability coefficient (Pe) using the measured

concentrations and known parameters of the assay system.

Hepatotoxicity Assay
This assay assesses the potential of ML145 to cause liver cell injury.

Objective: To evaluate the cytotoxic effect of ML145 on hepatocytes.

Cell Line: Primary human hepatocytes or a human hepatoma cell line such as HepG2.

Methodology:
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Cell Seeding: Plate the hepatocytes in 96-well plates and allow them to attach and form a

monolayer.

Compound Treatment: Treat the cells with a range of concentrations of ML145 for a

specified duration (e.g., 24, 48, or 72 hours).

Viability Assessment: Measure cell viability using a suitable assay, such as the MTT assay

(measures metabolic activity) or a lactate dehydrogenase (LDH) release assay (measures

membrane integrity).

Data Analysis: Plot cell viability against the logarithm of the ML145 concentration to

determine the concentration that causes a 50% reduction in viability (IC50 or CC50).

Conclusion
ML145 is a well-characterized small molecule with a dual mechanism of action, targeting both

GPR35 and Cdc42. Its potent and selective antagonism of human GPR35 makes it an

invaluable pharmacological tool for elucidating the biological functions of this orphan receptor.

The detailed structural, chemical, and pharmacological data, along with the experimental

protocols provided in this guide, offer a comprehensive resource for researchers and drug

development professionals working with this compound. Further investigation into its in vivo

efficacy and safety profile is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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